![molecular formula C16H36N2O B14286683 1-[(2-Aminoethyl)amino]tetradecan-1-OL CAS No. 114519-77-6](/img/no-structure.png)
1-[(2-Aminoethyl)amino]tetradecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminoethyl)amino]tetradecan-1-OL is a chemical compound that belongs to the class of fatty alcohols It is characterized by a long hydrocarbon chain with an aminoethylamino group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(2-Aminoethyl)amino]tetradecan-1-OL can be synthesized through several methods. One common approach involves the reaction of tetradecan-1-ol with ethylenediamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the hydrogenation of myristic acid or its esters, followed by the introduction of the aminoethylamino group. The use of advanced equipment and precise control of reaction parameters are essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Aminoethyl)amino]tetradecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aminoethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce different amines or alcohols.
Aplicaciones Científicas De Investigación
1-[(2-Aminoethyl)amino]tetradecan-1-OL has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research explores its potential as a drug delivery agent and its effects on various biological targets.
Industry: It is utilized in the production of cosmetics, detergents, and other industrial products.
Propiedades
| 114519-77-6 | |
Fórmula molecular |
C16H36N2O |
Peso molecular |
272.47 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)tetradecan-1-ol |
InChI |
InChI=1S/C16H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-15-14-17/h16,18-19H,2-15,17H2,1H3 |
Clave InChI |
DQQGJSQTYTXCFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(NCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


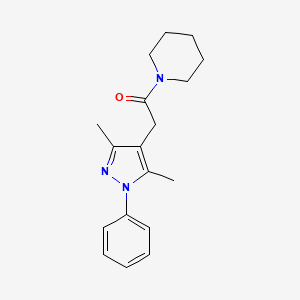
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
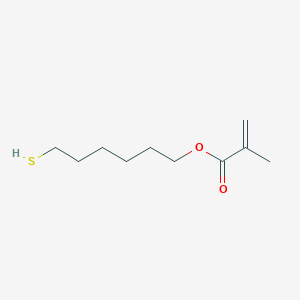
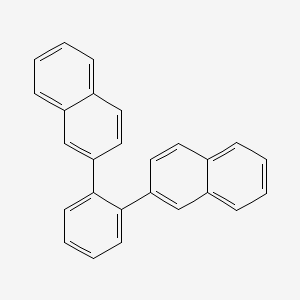
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
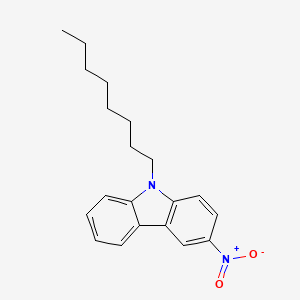
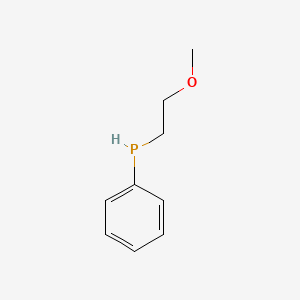
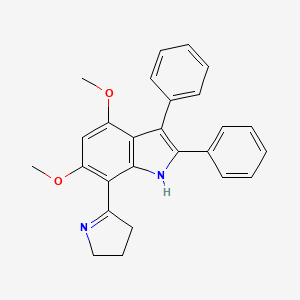
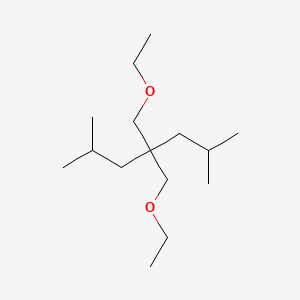
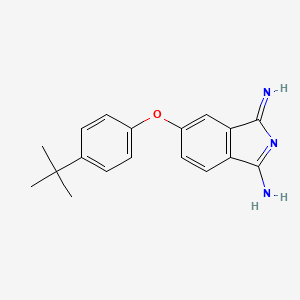
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)

